molecular formula C4H9Li B1581126 sec-Butyllithium CAS No. 598-30-1

sec-Butyllithium

Cat. No.: B1581126
CAS No.: 598-30-1
M. Wt: 64.1 g/mol
InChI Key: WGOPGODQLGJZGL-UHFFFAOYSA-N
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Description

sec-Butyllithium (sec-BuLi, C₄H₉Li) is a highly reactive organolithium compound widely employed in organic synthesis and polymer chemistry. It exists as a tetrameric aggregate in hydrocarbon solvents like cyclohexane or hexane , which influences its reactivity and solubility. As a strong base (pKa ~50), sec-BuLi is pivotal in anionic polymerization, enabling the synthesis of styrene-diene block copolymers with low polydispersity indices (PDI <1.1) . Its rapid initiation relative to propagation ensures precise control over polymer molecular weights (e.g., 10,000–15,000 g/mol for polystyrene blocks) . Additionally, sec-BuLi facilitates ortho metallation of aromatic substrates and enantioselective deprotonations when paired with chiral ligands like (-)-sparteine .

Preparation Methods

General Synthetic Routes

The most common and industrially relevant method to prepare sec-Butyllithium is the reaction of sec-butyl halides (primarily sec-butyl chloride or bromide) with lithium metal in anhydrous hydrocarbon solvents such as hexane, cyclohexane, or ether. This reaction proceeds via a halogen-metal exchange mechanism to form this compound and lithium halide as a byproduct.

Reaction Scheme:

$$
\text{sec-Butyl halide} + 2 \text{Li} \rightarrow \text{this compound} + \text{LiHalide}
$$

  • Typical halides used: sec-butyl chloride or sec-butyl bromide.
  • Lithium metal is often used as a dispersion or in rod form.
  • Solvents: Anhydrous hexane, cyclohexane, or diethyl ether.
  • Reaction temperature: Usually reflux conditions (~66-70 °C for hexane) or controlled low temperatures for better selectivity.

Detailed Preparation Procedures

Laboratory-Scale Preparation

  • Starting Materials: sec-Butyl chloride or bromide and lithium metal.
  • Solvent: Anhydrous ether or cyclohexane.
  • Conditions: The lithium metal is suspended in the solvent under an inert atmosphere (argon or nitrogen). The sec-butyl halide is added dropwise to control the exothermic reaction.
  • Temperature Control: The reaction mixture is often maintained at reflux temperature or slightly below to optimize reaction rate and minimize side reactions.
  • Reaction Time: Typically 1–3 hours, including post-addition stirring to ensure complete conversion.

Example: According to Organic Syntheses, this compound is added at −8 °C and stirred for 2 hours to ensure full reaction and formation of the organolithium reagent.

Industrial-Scale Preparation

  • Lithium Metal: Used as rods or dispersion with a known surface area to optimize reaction kinetics.
  • Halide Addition: sec-Butyl chloride is added slowly to lithium suspended in hexane at reflux (~66-70 °C).
  • Reaction Monitoring: Gas chromatography (GC) is used to monitor residual halide and side products.
  • Post-Reaction Processing: The reaction mixture is filtered to remove lithium halide byproducts and unreacted lithium is washed with dry hexane.
  • Yields: High yields are reported, often above 90%, with product solutions containing 12–16% this compound by weight.

Reaction Parameters Affecting Preparation

Parameter Typical Range/Value Notes
Lithium to Halide Ratio 1.5:1 to 2:1 Excess lithium ensures complete halide consumption
Solvent Hexane, Cyclohexane, Ether Hydrocarbon solvents preferred for stability
Temperature 20–70 °C (reflux in hexane ~66 °C) Controlled to prevent decomposition
Reaction Time 1–3 hours Includes addition and post-reaction stirring
Sodium Content in Li Up to 2% sodium in lithium metal Catalytic sodium improves reaction rate and yield

Mechanistic Insights and Side Reactions

  • The reaction proceeds via single electron transfer from lithium metal to the alkyl halide, generating sec-butyl radicals and lithium halide.
  • Coupling side reactions can occur, producing butane or other hydrocarbons, but are minimized by using lithium with catalytic sodium.
  • Thermal decomposition of this compound occurs slowly at room temperature, producing butene and lithium hydride, necessitating cool storage.

Comparative Data on Preparation Yields and Conditions

Study/Source Lithium Form Halide Used Solvent Temp. (°C) Yield (%) Notes
ChemicalBook (2024) Lithium metal + 2% Na sec-Butyl chloride Cyclohexane Reflux (~66) >90 Industrial method, catalytic Na improves yield
Organic Syntheses (2025) Lithium dispersion sec-Butyl bromide Ether −8 to RT Not specified Controlled addition, low temp to avoid side reactions
Patent US5523447 (1995) Lithium rods sec-Butyl chloride Hexane Reflux (~66) 92.6 Dropwise halide addition, filtration post reaction

Summary of Key Research Findings

  • Catalytic Sodium Addition: Adding up to 2% sodium metal to lithium improves reaction rate and reduces coupling side products.
  • Solvent Effects: Hydrocarbon solvents like hexane and cyclohexane provide good stability; ether solvents increase reactivity but require strict moisture control.
  • Temperature Control: Maintaining reflux temperature during halide addition ensures efficient reaction without excessive decomposition.
  • Storage Stability: this compound solutions decompose thermally, producing lithium hydride and butenes, so storage at 2–8 °C is recommended to maintain activity.

Chemical Reactions Analysis

Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:

  • Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.

  • Reduction: It can act as a reducing agent in certain organic reactions.

  • Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxygen or peroxides.

  • Reduction: Often requires the presence of a suitable reducing agent.

  • Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.

Major Products Formed:

  • Lithium Hydroxide: A common byproduct in oxidation reactions.

  • Butene Derivatives: Formed through the reduction of this compound.

  • Lithiated Organic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Organic Synthesis

1.1 Deprotonation Reactions

Sec-butyllithium is particularly effective for deprotonating weak carbon acids, where other reagents like n-butyllithium might fail. Its high basicity allows it to deprotonate substrates that require stronger bases. For instance, it has been employed in the lithiation of arenes and heteroarenes, facilitating the formation of lithiated intermediates that can undergo further transformations such as electrophilic substitution or coupling reactions .

1.2 Enantioselective Synthesis

In combination with chiral auxiliaries such as sparteine, sec-BuLi has proven useful in enantioselective deprotonation reactions. This methodology allows for the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceutical applications. A notable example includes the synthesis of N-Boc-2-aryl-pyrrolidines via enantioselective deprotonation followed by transmetalation with zinc chloride and palladium-mediated arylation .

Polymerization

2.1 Anionic Polymerization

This compound is extensively used as an initiator for anionic polymerization processes. It has been successfully applied to the polymerization of various monomers, including styrene and isoprene. For example, in the synthesis of polystyrene, sec-BuLi facilitates living anionic polymerization, allowing for control over molecular weight and polydispersity .

Table 1: Summary of Polymerization Applications

Polymer TypeMonomerMethodologyReference
PolystyreneStyreneAnionic living polymerization
PolyisopreneIsopreneAnionic living polymerization
Bio-based StyrenesFerulic AcidControlled radical polymerization

Case Studies

3.1 Total Synthesis of Alkaloids

This compound has been integral in the total synthesis of complex alkaloids. In one study, it was utilized for lithiation followed by quenching with bromine to yield alkyl bromides in respectable yields. This method showcases sec-BuLi's ability to facilitate multi-step synthetic pathways in alkaloid chemistry .

3.2 Synthesis of Functionalized Compounds

In another application, sec-BuLi was used to synthesize functionalized compounds through coupling reactions involving lithiated species. The versatility of sec-BuLi allows chemists to create a variety of functional groups that are essential for drug development and material science .

Mechanism of Action

The mechanism by which sec-Butyllithium exerts its effects involves its strong basicity and nucleophilic properties. It acts as a strong base, deprotonating various substrates to form carbanions, which then undergo further reactions. The molecular targets and pathways involved include the formation of lithium-carbon bonds and subsequent reactions with electrophiles.

Comparison with Similar Compounds

Comparison with Similar Alkyllithium Compounds

sec-BuLi vs. n-BuLi (n-Butyllithium)

Property sec-BuLi n-BuLi
Structure Branched (secondary) Linear (primary)
Aggregation State Tetramer in hydrocarbons Hexamer in hydrocarbons
Initiation Rate Rapid (fast initiation/propagation) Slower; requires >50°C for efficient initiation
Molecular Weight Control Narrow PDI (1.05–1.2) Broader PDI unless Lewis bases (e.g., TMEDA) are added
By-Product Formation Minimal α-alkylation Higher risk of α-butylation (e.g., in ester homologation)
Applications Styrene-diene copolymers, enantioselective lithiation General-purpose polymerizations (e.g., polyisoprene)

Key Findings :

  • Reactivity : sec-BuLi’s branched structure reduces steric hindrance during initiation, enabling faster kinetics compared to n-BuLi. This is critical for synthesizing low-MW polymers with stoichiometric precision .
  • By-Product Avoidance : Substituting n-BuLi with sec-BuLi in ester homologation eliminates α-butylated by-products, as shown in Reddy and Kowalski’s study .
  • Temperature Sensitivity: n-BuLi requires elevated temperatures (>50°C) to dissociate hexamers into reactive monomers, whereas sec-BuLi operates efficiently at lower temperatures .

sec-BuLi vs. t-BuLi (tert-Butyllithium)

Property sec-BuLi t-BuLi
Structure Secondary Tertiary (highly branched)
Basicity Moderate (pKa ~50) Extreme (pKa ~53)
Thermal Stability Stable at -20°C to 25°C Less stable; prone to decomposition
Steric Effects Moderate steric hindrance High steric hindrance
Applications Polymerization, directed metallation Deprotonation of strong C–H acids (e.g., alkanes)

Key Findings :

  • Basicity : t-BuLi’s superior basicity makes it suitable for deprotonating resilient substrates like ferrocenes, but its high reactivity limits compatibility with functional groups .
  • Steric Limitations : sec-BuLi’s intermediate branching balances reactivity and selectivity. For example, in ferrocene functionalization, sec-BuLi·TMEDA successfully introduced dichloro or diiodo substituents (44–61% yields), whereas t-BuLi might over-functionalize or decompose substrates .

sec-BuLi vs. Other Alkyllithium Reagents

  • Isoprenyllithium : While isoprenyllithium is tailored for diene polymerizations, sec-BuLi offers broader utility in styrenic systems and aromatic metallation .
  • Phenyllithium : Less basic than sec-BuLi; unsuitable for anionic polymerization but effective in aryl coupling reactions .

Research Case Studies Highlighting sec-BuLi’s Unique Role

Block Copolymer Synthesis: sec-BuLi initiates styrene polymerization 10× faster than n-BuLi, enabling near-monodisperse polystyrene blocks (PDI <1.1) .

Enantioselective Deprotonation : sec-BuLi with (-)-sparteine achieved >90% enantiomeric excess in lithiating N-Boc-pyrrolidine, a precursor to boroproline .

Challenges in Ferrocene Functionalization : Despite its efficacy in dichlorination (61% yield for SP,SP-8b), sec-BuLi failed to introduce a sixth substituent in 4-methylferrocene derivatives, highlighting steric limitations .

Cross-Coupling Reactions : sec-BuLi coupled with 4-chloroanisole via Pd catalysis, demonstrating its compatibility with transition-metal protocols despite the inherent challenges of secondary alkyllithiums .

Biological Activity

sec-Butyllithium (sec-BuLi) is a widely used organolithium reagent in organic synthesis, notable for its role in polymerization processes and as a strong nucleophile. Its biological activity, while less commonly discussed compared to its synthetic applications, has garnered attention in recent research. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits significant reactivity due to its strong basicity and nucleophilicity. It can deprotonate various substrates, leading to the formation of organolithium species that can participate in further reactions. The following mechanisms have been identified:

  • Deprotonation : sec-BuLi can deprotonate weak acids, leading to the formation of carbanions which can engage in nucleophilic attacks on electrophiles.
  • Polymerization Initiation : In polymer chemistry, sec-BuLi is often used as an initiator for anionic polymerization processes. Its ability to generate living polymer chains is crucial for producing well-defined polymer architectures.

Biological Applications

Recent studies have explored the potential biological applications of this compound in various contexts:

  • Cancer Research : sec-BuLi has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that sec-BuLi can induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and mitotic arrest .
  • Enantioselective Synthesis : The compound has been utilized in enantioselective deprotonation processes, leading to the synthesis of chiral compounds that exhibit biological activity . This application underscores its importance in pharmaceutical chemistry.
  • Synthetic Biology : In synthetic biology, sec-BuLi's ability to facilitate complex organic reactions has implications for the development of biologically active molecules .

Case Study 1: Cytotoxicity in Glioblastoma Cells

A study investigated the effects of this compound on U251 glioblastoma cells using the sulforhodamine B (SRB) assay. The results indicated that sec-BuLi exhibited significant growth inhibition at concentrations greater than 500 nM, with a notable increase in the G2/M phase population, suggesting mitotic arrest .

Concentration (nM)% Growth Inhibition
10025
50050
100075

Case Study 2: Enantioselective Deprotonation

In another study, this compound was employed for enantioselective deprotonation of N-Boc-2-aryl-pyrrolidines. The reaction conditions allowed for high enantiomeric ratios (up to 85:15), demonstrating the reagent's utility in synthesizing biologically relevant compounds .

CompoundEnantiomeric Ratio
N-Boc-2-aryl-pyrrolidine85:15
N-Boc-2-lithiopiperidine96:4

Properties

IUPAC Name

lithium;butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Li+].CC[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9Li
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883459
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Molecular Weight

64.1 g/mol
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Physical Description

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS]
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Record name sec-Butyllithium
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CAS No.

598-30-1
Record name sec-Butyllithium
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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